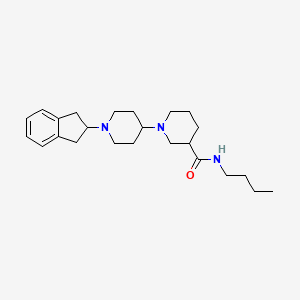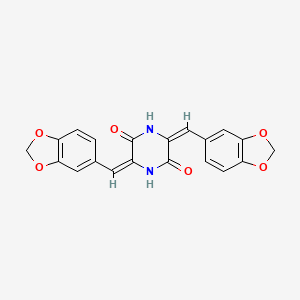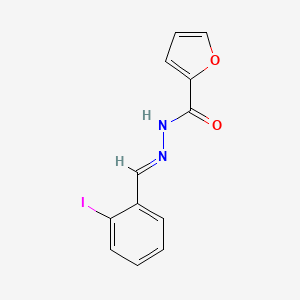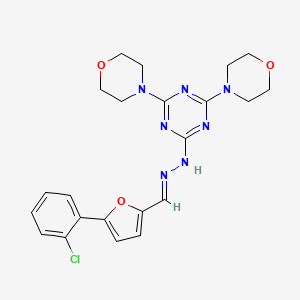![molecular formula C16H18BrClN2O B3858550 5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol](/img/structure/B3858550.png)
5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol
概要
説明
5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine and chlorine substitution on the indole ring, along with a 2-methylcyclohexyl group attached via an iminomethyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.
Formation of Iminomethyl Linkage: The 2-methylcyclohexyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone, forming the iminomethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce the iminomethyl group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are often studied using biochemical assays and molecular modeling .
類似化合物との比較
Similar Compounds
5-bromo-2-chlorobenzoic acid: Another bromine and chlorine-substituted compound used in organic synthesis.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.
5-bromo-2,4-dichloropyrimidine: A halogenated pyrimidine used in chemical synthesis.
Uniqueness
5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol is unique due to its specific substitution pattern and the presence of the iminomethyl linkage, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
IUPAC Name |
5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O/c1-9-4-2-3-5-11(9)19-8-13-16(21)14-12(20-13)7-6-10(17)15(14)18/h6-9,11,20-21H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVLAVDPXAOLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858469.png)

![2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3858498.png)
![1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B3858499.png)
![Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858510.png)
![[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3858524.png)
![(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B3858532.png)

![1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B3858544.png)

![4-[(E)-N-ethoxy-C-morpholin-4-ylcarbonimidoyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3858556.png)
![2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3858563.png)
![N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B3858565.png)

